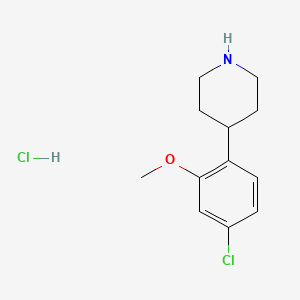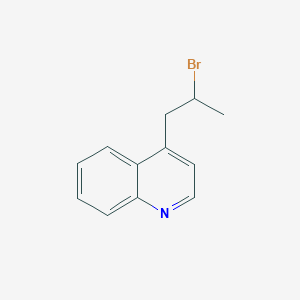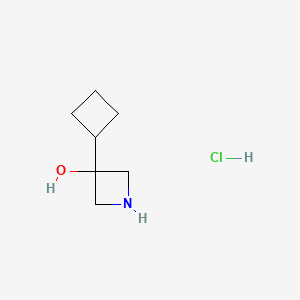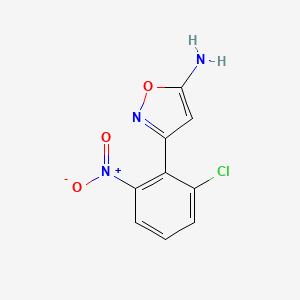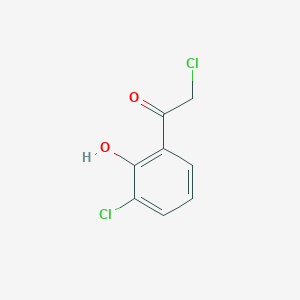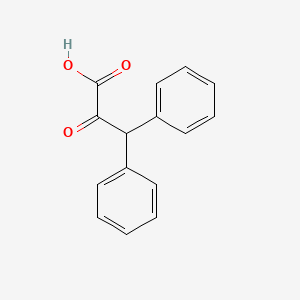
2-Oxo-3,3-diphenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3,3-diphenylpropanoic acid: is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol It is characterized by the presence of two phenyl groups attached to a propanoic acid backbone, with a keto group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,3-diphenylpropanoic acid typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by oxidation. One common method is the Claisen-Schmidt condensation, where benzaldehyde and acetophenone are reacted in the presence of a strong base like sodium hydroxide to form chalcone. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-hydroxy-3,3-diphenylpropanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Oxo-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3,3-diphenylpropanoic acid is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The keto group may participate in nucleophilic addition reactions with biological nucleophiles, while the phenyl groups may facilitate binding to hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
2-Oxo-3-phenylpropanoic acid (Phenylpyruvic acid): Lacks one phenyl group compared to 2-Oxo-3,3-diphenylpropanoic acid.
3,3-Diphenylpropanoic acid: Lacks the keto group at the second carbon position.
Uniqueness: this compound is unique due to the presence of both a keto group and two phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
4834-67-7 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-oxo-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,18) |
Clave InChI |
VDIDZYZFFJPJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)

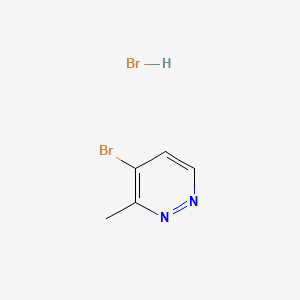

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
